molecular formula C4H8N2O2 B12643898 2-Pyrrolidinol, 1-nitroso- CAS No. 65734-39-6

2-Pyrrolidinol, 1-nitroso-

Cat. No.: B12643898
CAS No.: 65734-39-6
M. Wt: 116.12 g/mol
InChI Key: KCYALJYRNPZWCX-UHFFFAOYSA-N
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Description

Contextualization within N-Nitrosamine Chemistry

N-nitrosamines, or more formally N-nitrosamines, are organic compounds defined by the chemical structure R₂N−N=O, where the nitroso group is bonded to a deprotonated amine. ontosight.ai They are typically formed by the reaction of a secondary or tertiary amine with a nitrosating agent, such as nitrous acid. niainnovation.in This class of chemicals has drawn considerable scientific scrutiny since the 1950s, when N-nitrosodimethylamine (NDMA) was first reported to be a potent carcinogen in animal studies. veeprho.com

Many N-nitrosamines are now classified as probable human carcinogens and are considered a "cohort-of-concern" by regulatory bodies. ontosight.aipharmaffiliates.com Their prevalence as impurities in certain medications, processed foods, tobacco smoke, and water has made understanding their chemistry essential. ontosight.aiinstem.com The central focus of N-nitrosamine research is often their mechanism of toxicity, which is not caused by the compounds directly but by their metabolic activation into reactive electrophiles. veeprho.comhmdb.ca

Significance of Cyclic N-Nitrosamines in Chemical and Biochemical Research

Cyclic N-nitrosamines, such as 2-Pyrrolidinol, 1-nitroso-, represent a significant subgroup within this chemical class. The defining feature is a pyrrolidine (B122466) ring, which is a five-membered saturated aliphatic heterocycle containing one nitrogen atom. cymitquimica.com The core mechanism of carcinogenicity for these compounds involves metabolic activation, a key event in their bioactivation. ontosight.aifood.gov.uk This process is primarily mediated by cytochrome P450 (CYP) enzymes, which catalyze α-hydroxylation—the oxidation of a carbon atom adjacent to the nitroso-substituted nitrogen. food.gov.ukhmdb.ca

This enzymatic reaction forms unstable α-hydroxy nitrosamines, which then decompose into highly reactive diazonium ions. food.gov.uk These ions are potent alkylating agents capable of forming covalent bonds with cellular macromolecules, most critically DNA. ontosight.aifood.gov.uk The resulting DNA adducts, if not repaired by cellular mechanisms, can lead to genetic mutations and are considered a key step in the initiation of cancer. ontosight.ai Consequently, the potential for a specific N-nitrosamine to undergo α-carbon hydroxylation is a primary determinant of its carcinogenic potency. hmdb.ca Research has also shown that cyclic nitrosamines can degrade at different rates compared to their acyclic counterparts. nih.gov

Research Trajectories for 2-Pyrrolidinol, 1-nitroso- and Related Analogs

The specific compound 2-Pyrrolidinol, 1-nitroso-, also known as N-nitroso-2-hydroxypyrrolidine, is a member of the nitrosaminol family. Scientific investigation into this molecule often involves comparative studies with its structural analogs to elucidate how minor structural changes, such as the position of the hydroxyl group, affect its biological activity.

One of the most closely related and more extensively studied analogs is N-nitroso-3-hydroxypyrrolidine (NHPYR). cymitquimica.com Research has identified NHPYR as a urinary metabolite of other nitrosamines, such as N-mononitrosopiperazine, in rats. In carcinogenicity studies, N-nitroso-3-hydroxypyrrolidine was found to have a median toxic dose (TD₅₀) value of 7.65 mg/kg/day, indicating it has carcinogenic potential, though it is less potent than some other N-nitrosamines. hmdb.ca Another related analog used in comparative toxicological assessments is N-nitroso-L-proline, which features a carboxylic acid group instead of a hydroxyl group. hmdb.ca

The study of these analogs helps researchers build structure-activity relationship (SAR) models. food.gov.uk By comparing the metabolic pathways and carcinogenic potencies of 2-hydroxylated, 3-hydroxylated, and other substituted nitrosopyrrolidines, scientists aim to predict the potential risk of newly identified or synthesized N-nitrosamine compounds.

Data Tables

Table 1: Chemical Properties of 2-Pyrrolidinol, 1-nitroso- This table details the known and inferred chemical properties of the subject compound.

PropertyValueSource
IUPAC Name 1-nitrosopyrrolidin-2-olInferred
Synonyms N-nitroso-2-hydroxypyrrolidine ontosight.ai
Molecular Formula C₄H₈N₂O₂ cymitquimica.com
Molecular Weight 116.12 g/mol cymitquimica.com

Properties are based on data available for the isomeric compound N-nitroso-3-hydroxypyrrolidine. cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65734-39-6

Molecular Formula

C4H8N2O2

Molecular Weight

116.12 g/mol

IUPAC Name

1-nitrosopyrrolidin-2-ol

InChI

InChI=1S/C4H8N2O2/c7-4-2-1-3-6(4)5-8/h4,7H,1-3H2

InChI Key

KCYALJYRNPZWCX-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)N=O)O

Origin of Product

United States

Synthetic Methodologies and Formation Mechanisms of 2 Pyrrolidinol, 1 Nitroso

Chemical Synthesis Approaches for N-Nitrosopyrrolidinols

The creation of N-nitrosopyrrolidinols in a laboratory setting typically involves the introduction of a nitroso group to a pyrrolidinol precursor. This process, known as N-nitrosation, can be achieved through several chemical strategies, ranging from classical acid-catalyzed reactions to more modern catalytic and alternative methods that offer milder conditions and greater substrate compatibility.

The most fundamental and widely employed method for synthesizing N-nitroso compounds is the nitrosation of a secondary amine precursor. nih.gov This reaction interprets the process as the addition of a nitrosonium ion (NO⁺) to the amine. wikipedia.org For 2-Pyrrolidinol, 1-nitroso-, the precursor would be 2-pyrrolidinol, which contains a secondary amine within its five-membered ring structure.

The general principle involves the reaction of the secondary amine with a nitrosating agent, most commonly nitrous acid (HNO₂). wikipedia.org Nitrous acid is typically unstable and is therefore generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as sulfuric acid. wikipedia.orgchemicalbook.com The acidic conditions protonate the nitrous acid, which then loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). The lone pair of electrons on the nitrogen of the secondary amine then attacks the nitrosonium ion, and subsequent deprotonation yields the stable N-nitrosamine. wikipedia.org

A specific synthetic protocol for the closely related compound N-nitrosopyrrolidine involves the treatment of pyrrolidine (B122466) with sodium nitrite and sulfuric acid adsorbed on silica (B1680970) gel in dichloromethane, affording the product in high yield under mild conditions. chemicalbook.com This method highlights the use of solid-supported reagents to facilitate the reaction.

Table 1: Representative Reaction Conditions for N-Nitrosation of Pyrrolidine

PrecursorNitrosating SystemSolventTemperatureTimeYieldReference
PyrrolidineSodium nitrite / Sulfuric acid / Silica gelDichloromethane20°C10 minutes98% chemicalbook.com

While traditional nitrosation is often acid-catalyzed, other catalytic systems can enhance or enable the reaction under different conditions. These approaches can increase reaction rates and may offer pathways that avoid the use of strong acids.

Micelle Catalysis : The nitrosation of hydrophobic secondary amines can be significantly accelerated in the presence of cationic micelles. rsc.org Surfactants like cetyltrimethylammonium chloride form micelles that can concentrate both the amine precursor and the nitrosating agent, leading to rate enhancements of up to 100-fold. rsc.org This catalytic effect is influenced by the hydrophobicity of the amine and the pH of the system. rsc.org

Organocatalysis : Certain organic molecules can catalyze nitrosation indirectly. For example, ortho-naphthoquinone-based organocatalysts can facilitate the aerobic oxidation of secondary nitroalkanes to generate nitrite species in situ. These nitrites then oxidize the secondary amines present to form the corresponding N-nitroso compounds without requiring harsh external oxidants. researchgate.net

Carbonyl-Mediated Catalysis : Carbonyl compounds, particularly formaldehyde, can enhance N-nitrosamine formation, especially under neutral and basic conditions. nih.gov The proposed mechanism involves an initial reaction between the secondary amine and the carbonyl compound to form a carbinolamine, which then dehydrates to a more reactive iminium ion. This iminium ion reacts readily with nitrite to yield the N-nitrosamine. nih.gov

To circumvent the often harsh conditions of acid-catalyzed nitrosation, alternative nitrosating agents and reaction conditions have been developed. These methods are particularly valuable for synthesizing functionalized N-nitrosopyrrolidinols where sensitive functional groups might be compromised by strong acids.

Alkyl Nitrites : Reagents such as tert-butyl nitrite (TBN) are powerful nitrosating agents that can be used under solvent-free, metal-free, and acid-free conditions. schenautomacao.com.brrsc.org This method is highly efficient and compatible with acid-labile protecting groups like tert-butyloxycarbonyl (Boc), making it suitable for complex molecule synthesis. rsc.org TBN is advantageous in continuous flow processes due to its moderate volatility and the formation of the benign by-product tert-butanol. schenautomacao.com.br

Electrochemical Synthesis : An electrochemical approach allows for the N-nitrosation of secondary amines using potassium nitrite as the nitrosating agent without the need for a strong acid co-reagent. researchgate.net Mechanistic studies suggest this process involves the anodic oxidation of the nitrite to a nitrogen dioxide radical, which is then transformed into the reactive NO⁺ cation. researchgate.net

Other Nitrosating Systems : A variety of other reagents can act as nitrosating agents. These include dinitrogen trioxide (N₂O₃), dinitrogen tetroxide (N₂O₄), nitrosyl chloride (NOCl), and nitrosonium tetrafluoroborate (B81430) (NOBF₄). nih.gov Additionally, a system using nitromethane (B149229) with potassium persulfate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) provides an efficient route for the N-nitrosation of various secondary amines. researchgate.net

Table 2: Comparison of Selected Alternative Nitrosating Agents

Nitrosating AgentTypical ConditionsAdvantagesReference
tert-Butyl Nitrite (TBN)Solvent-free, metal-free, acid-freeMild conditions, high yield, compatible with sensitive groups rsc.org
Potassium Nitrite (KNO₂)Electrochemical, no strong acidAvoids harsh acidic reagents researchgate.net
Nitromethane / K₂S₂O₈ / DBUOrganic solvent, 60°CInexpensive reagents, efficient conversion researchgate.net

Formation Mechanisms in Complex Systems

Beyond deliberate synthesis, 2-Pyrrolidinol, 1-nitroso- and related compounds can form unintentionally in biological and environmental settings. This formation requires the co-existence of a suitable amine precursor and a nitrosating agent under favorable conditions.

Endogenous formation refers to the synthesis of N-nitroso compounds within a living organism. The amino acid proline, which shares the pyrrolidine ring structure, is a key precursor for the in-vivo formation of N-nitrosopyrrolidine. researchgate.netccsnorway.com The process is heavily influenced by diet and lifestyle factors.

The primary mechanism involves the ingestion of nitrates (NO₃⁻), commonly found in vegetables and drinking water. These nitrates can be reduced to nitrites (NO₂⁻) by the oral microbiome. europa.eu Upon swallowing, these nitrites enter the highly acidic environment of the stomach (pH 1-3), where they can be converted to nitrosating agents like nitrous acid. These agents can then react with secondary amines from dietary sources, such as proline, to form N-nitroso compounds. nih.gov Studies have demonstrated that cigarette smoking significantly increases the body's burden of nitrosating agents, leading to higher rates of endogenous N-nitrosoproline formation. nih.govnih.gov The intake of ascorbic acid (Vitamin C) has been shown to inhibit this process. nih.govnih.gov

Table 3: Effect of Proline and Smoking on Endogenous N-Nitrosoproline (NPRO) Excretion

GroupConditionMean 24-hr NPRO Excretion (Nonsmokers)Mean 24-hr NPRO Excretion (Smokers)Reference
Group 1Controlled Diet3.6 µg5.9 µg nih.gov
Group 2Diet + 300 mg ProlineSignificantly lower than smokersElevated vs. nonsmokers nih.gov

Exogenous formation occurs outside the body, with subsequent exposure through ingestion, inhalation, or dermal contact. Common contexts include food processing and industrial environments.

In Food : N-nitrosopyrrolidine is known to form in certain foods, most notably in cured meats like bacon during high-temperature cooking. nih.govnih.gov The process involves multiple factors: the presence of precursors like proline and collagen in the meat, the addition of sodium nitrite as a curing agent, and the high temperatures of frying (above 130°C). researchgate.netresearchgate.netbohrium.com At these temperatures, N-nitrosoproline can form and subsequently undergo thermal decarboxylation to yield the more volatile N-nitrosopyrrolidine. researchgate.netscilit.com Cooking temperature is a primary determinant of the amount of N-nitrosopyrrolidine formed. nih.govacs.org

In Industrial Settings : Exposure to N-nitrosopyrrolidine can occur in specific occupational environments. For instance, it has been detected in air samples from tire manufacturing and rubber vehicle sealing plants. nih.gov Its formation in these settings is likely due to the reaction between amine derivatives used in rubber formulations and nitrosating agents present in the air, such as nitrogen oxides (NOx) from combustion processes. nih.gov Similarly, N-nitrosamine impurities can arise during the manufacturing of pharmaceuticals when a drug substance containing a secondary amine moiety comes into contact with residual nitrite impurities found in common excipients. nih.gov

Table 4: Summary of Conditions Leading to Exogenous N-Nitrosopyrrolidine Formation

ContextAmine Precursor(s)Nitrosating Agent SourceKey ConditionsReference
Cured Meat (Bacon)Proline, CollagenAdded Sodium NitriteHigh-temperature cooking (e.g., frying >130°C) researchgate.netresearchgate.netscilit.com
Rubber IndustryAmine-based accelerators/stabilizersNitrogen oxides (NOx) in the airHigh-temperature processes nih.gov
PharmaceuticalsDrug substance with secondary amineNitrite impurities in excipientsPresence of moisture, acidic pH nih.gov

Microbially Mediated Formation Processes

The formation of 2-Pyrrolidinol, 1-nitroso-, a hydroxylated derivative of N-nitrosopyrrolidine, in biological systems can be mediated by microbial activity through a two-step process: the nitrosation of pyrrolidine to form N-nitrosopyrrolidine, followed by the enzymatic hydroxylation of this intermediate. While much of the detailed research on the metabolism of N-nitrosopyrrolidine has been conducted in mammalian systems, the fundamental biochemical reactions are relevant to microbial processes, particularly those involving cytochrome P450 enzymes or similar monooxygenases.

Certain strains of bacteria, notably from the genus Escherichia, have been demonstrated to possess the ability to form N-nitrosopyrrolidine when incubated with its precursor, the secondary amine pyrrolidine. This nitrosation reaction is a critical first step in the potential microbial production of 2-Pyrrolidinol, 1-nitroso-. The enzymatic machinery within these microbes facilitates the reaction between pyrrolidine and a nitrosating agent, such as nitrite.

Following its formation, N-nitrosopyrrolidine can undergo metabolic activation through hydroxylation. The key transformation leading to the formation of 2-Pyrrolidinol, 1-nitroso- is the hydroxylation at the alpha-carbon position of the pyrrolidine ring. This reaction is catalyzed by monooxygenase enzymes, with cytochrome P450 (CYP) enzymes being the most extensively studied in this context. impactfactor.org While the majority of this research has focused on mammalian CYPs, microorganisms are also known to possess a diverse array of P450 enzymes capable of performing similar oxidative reactions. mdpi.com

The metabolic alpha-hydroxylation of N-nitrosopyrrolidine is considered an important activation step. nih.gov This process results in the formation of the unstable intermediate, α-hydroxynitrosopyrrolidine, which is essentially the open-chain tautomer of 2-Pyrrolidinol, 1-nitroso-. The presence of microbial species with the enzymatic capacity for both nitrosation and subsequent hydroxylation suggests a plausible pathway for the formation of 2-Pyrrolidinol, 1-nitroso- in environments where these microbes and the necessary precursors are present.

Research has shown that various bacterial species can influence the levels of N-nitrosamines in environments such as fermented foods. For instance, the inoculation of Staphylococcus xylosus and lactic acid bacteria in sausages has been studied for its effect on N-nitrosamine degradation, indicating the active role of microbes in the lifecycle of these compounds. nih.gov While this particular study focused on degradation, it highlights the general capability of microbes to metabolize nitrosamines.

The table below summarizes the key microbial and enzymatic players potentially involved in the formation of 2-Pyrrolidinol, 1-nitroso-.

Microbial/Enzymatic FactorRole in Formation PathwayPrecursors/SubstratesProduct(s)
Escherichia coli (certain strains)Nitrosation of pyrrolidinePyrrolidine, NitriteN-Nitrosopyrrolidine
Cytochrome P450 Monooxygenases (microbial)α-hydroxylationN-Nitrosopyrrolidine2-Pyrrolidinol, 1-nitroso- (via α-hydroxynitrosopyrrolidine)

It is important to note that while the individual steps of this pathway—bacterial nitrosation and enzymatic α-hydroxylation—are documented, the direct, continuous microbial synthesis of 2-Pyrrolidinol, 1-nitroso- from pyrrolidine within a single microbial system is an area that warrants further specific investigation. The existing evidence, however, provides a strong foundation for this microbially mediated formation mechanism.

Chemical Reactivity and Transformation Pathways of N Nitrosopyrrolidinols

Reactions of the N-Nitroso Moiety

The N-nitroso group is the primary site of many chemical reactions for 1-nitroso-2-pyrrolidinol, including oxidation, reduction, photolytic degradation, and denitrosation. These reactions are fundamental to the compound's chemical profile.

Oxidation and Reduction Pathways

The N-nitroso group can undergo both oxidation and reduction, leading to different products. Oxidation can convert the nitrosamine (B1359907) to a nitramine, while reduction can yield the corresponding hydrazine (B178648) or amine. These redox reactions are often influenced by the specific reagents and conditions employed. For instance, strong oxidizing agents can facilitate the formation of the nitramine, whereas reducing agents like zinc in an acidic medium can lead to the formation of 1-amino-2-pyrrolidinol.

Disproportionation reactions, where a single compound is both oxidized and reduced, can also occur under certain conditions. For example, in the presence of light, some N-nitroso compounds can decompose into various products through a series of redox steps. youtube.com

Photolytic Degradation Mechanisms and Quantum Yields

When exposed to ultraviolet (UV) light, N-nitrosamines like 1-nitroso-2-pyrrolidinol can undergo photolytic degradation. scconline.org The energy from the UV radiation can break the N-N bond, leading to the formation of a pyrrolidinyl radical and a nitric oxide radical. These highly reactive species can then participate in a variety of secondary reactions, resulting in a complex mixture of degradation products.

The table below presents hypothetical quantum yields for the photolytic degradation of 1-nitroso-2-pyrrolidinol under different conditions to illustrate these dependencies.

Wavelength (nm)SolventpHQuantum Yield (Φ)
254Water70.25
313Water70.10
365Water70.02
313Methanol (B129727)70.15
313Water30.18
313Water90.08

Cyclization and Rearrangement Reactions

The N-nitroso group can influence the reactivity of the pyrrolidine (B122466) ring, facilitating cyclization and rearrangement reactions under specific conditions. For instance, intramolecular reactions can lead to the formation of new ring systems. The nitroso group can act as an internal electrophile, reacting with a nucleophilic site within the same molecule.

Rearrangement reactions of N-nitroso compounds can also occur, often initiated by heat or light. These reactions can lead to the formation of a variety of products, including compounds with different ring structures or functional groups. rsc.orgnih.gov The specific pathway of these reactions is highly dependent on the molecular structure and the reaction conditions.

Denitrosation Processes

Denitrosation is the removal of the nitroso group from the N-nitrosamine, regenerating the parent amine, 2-pyrrolidinol. This process can occur under various conditions, including exposure to acidic solutions, UV light, or certain chemical reagents. scconline.orgusu.edu In acidic conditions, the denitrosation is catalyzed by nucleophiles. scconline.org The ease of denitrosation can be influenced by the structure of the N-nitrosamine. scconline.org

The table below summarizes various denitrosation methods and their general effectiveness.

MethodReagents/ConditionsGeneral Effectiveness
Acid-catalyzedStrong acid (e.g., HCl, H2SO4) with a nitrite (B80452) trapEffective, but can be slow
PhotochemicalUV lightCan be effective, dependent on wavelength and conditions
ChemicalHBr in glacial acetic acidQuantitative at room temperature
EnzymaticMicrosomal enzymes (e.g., cytochrome P450)Occurs in biological systems

Reactivity of the Pyrrolidine Ring System

The pyrrolidine ring in 1-nitroso-2-pyrrolidinol also exhibits characteristic reactivity, primarily through electrophilic and nucleophilic reactions at its carbon and nitrogen atoms.

Electrophilic and Nucleophilic Reactions

The pyrrolidine ring can undergo reactions with both electrophiles and nucleophiles. The nitrogen atom of the pyrrolidine ring, after denitrosation, is nucleophilic and can react with electrophiles. The carbon atoms of the ring can also be sites for nucleophilic attack, particularly if there are activating groups present.

Radical Reactions

The chemistry of α-hydroxy N-nitrosamines, the class of compounds to which 1-nitroso-2-pyrrolidinol belongs, is linked to radical intermediates, particularly in the context of metabolic activation. The enzymatic activation of dialkylnitrosamines is understood to proceed through α-hydroxylation, which generates an unstable α-hydroxynitrosamine. nih.gov Evidence suggests that a key intermediate in this process is an alkynitrosaminomethyl free radical. nih.gov

This radical species demonstrates notable reactivity; it can rapidly lose nitric oxide (NO) to generate an N-alkylmethyleneimine. nih.gov Furthermore, this radical can be oxidized to a cation, which then reacts with water to reform the α-hydroxynitrosamine. nih.gov These pathways represent models for both the activation and detoxification of nitrosamines. nih.gov

More broadly, N-nitrosamines can undergo photolytic cleavage of the N-nitroso bond at neutral pH, leading to the formation of free radicals. nih.gov While nitrosamides typically yield nitrogen-centered radicals upon photolysis, nitrosamines form carbon-centered radical adducts, suggesting a secondary reaction or rearrangement occurs after the initial bond cleavage. nih.gov Under acidic conditions, the photochemical reactions of N-nitrosamines are often dominated by the reactivity of a generated aminium radical. acs.org

Stability and Degradation Kinetics in Research Matrices

The stability of 1-nitroso-2-pyrrolidinol, as an α-hydroxy N-nitrosamine, is highly dependent on the conditions of its environment, particularly pH. Studies on various N-nitroso-N-(hydroxymethyl)alkylamines have shown that these compounds are generally stable in acidic media but are unstable in neutral or alkaline aqueous solutions. nih.gov

The decomposition of α-hydroxydialkylnitrosamines in aqueous solutions is subject to both general acid and general base catalysis. nih.gov Kinetic studies reveal that the degradation in different pH environments follows a three-term rate law, indicating distinct reaction mechanisms for acid-catalyzed, base-catalyzed, and pH-independent pathways. nih.gov

The influence of the molecular structure on stability is also significant. For instance, the presence of a branched alkyl group adjacent to the key functional group has been found to accelerate the decomposition of α-hydroxy nitrosamines. nih.gov

Detailed kinetic analyses of model α-hydroxy nitrosamines provide insight into the decomposition mechanisms. The measurement of secondary α-deuterium isotope effects points to different transition states for acid- and base-catalyzed reactions, as summarized in the table below.

Kinetic Isotope Effects in the Decomposition of (N-nitrosomethylamino)phenylmethanol nih.gov
Catalysis ConditionKinetic Isotope Effect (kH/kD)
Acid-Catalyzed (kH+)1.12 ± 0.03
Base-Catalyzed (kOH-)1.19 ± 0.02

These values suggest subtle differences in the rate-limiting steps of the degradation pathways under acidic versus basic conditions. nih.gov The decomposition under mildly acidic conditions can proceed through concurrent pathways that result in either denitrosation (loss of the nitroso group) or deamination (hydrolysis). rsc.org

Metabolic Activation and Biochemical Interactions of 2 Pyrrolidinol, 1 Nitroso

Enzymatic Biotransformation Pathways

The biotransformation of N-nitrosopyrrolidine, the parent compound of 2-Pyrrolidinol, 1-nitroso-, is a critical prerequisite for its metabolic activity. This process is primarily catalyzed by a superfamily of enzymes known as cytochrome P450.

Formation of Unstable α-Hydroxy Nitrosamines and Subsequent Decomposition

The product of the initial enzymatic action, α-hydroxynitrosopyrrolidine, is an unstable intermediate. nih.govaacrjournals.org It undergoes spontaneous decomposition, a non-enzymatic rearrangement, which is a hallmark of α-hydroxy nitrosamine (B1359907) chemistry. oup.com This decomposition leads to the opening of the pyrrolidine (B122466) ring. The major stable product isolated from this decomposition is 2-hydroxytetrahydrofuran, which is the cyclic hemiacetal form of 4-hydroxybutyraldehyde. nih.govaacrjournals.org This same product has been identified both after the incubation of N-nitrosopyrrolidine with rat liver microsomes and in rats treated with the compound, providing direct evidence for this metabolic pathway. nih.govaacrjournals.org

Role of Specific Cytochrome P450 Isoforms in N-Nitrosopyrrolidinol Metabolism

Several specific isoforms of the cytochrome P450 enzyme superfamily have been identified as catalysts for the α-hydroxylation of N-nitrosopyrrolidine. The P450 2A family of enzymes has been shown to be particularly important in this metabolic activation. nih.gov Studies have demonstrated that human P450 2A6 and 2A13, as well as rat P450 2A3, are effective catalysts for this reaction. nih.govresearchgate.net In addition to the CYP2A family, CYP2E1 has also been implicated in the α-hydroxylation of N-nitrosopyrrolidine. researchgate.net The catalytic efficiency for this reaction can vary significantly between different P450 isoforms. nih.gov While the P450-dependent route is considered the primary bioactivation pathway, some research suggests that other metabolic processes may also contribute to the activation of N-nitrosopyrrolidine. oup.comnih.gov

Key Cytochrome P450 Isoforms in N-Nitrosopyrrolidine Metabolism
P450 Isoform FamilySpecific Isoforms ImplicatedSpecies StudiedReference
CYP2A2A3Rat nih.gov
CYP2A2A6, 2A13Human researchgate.net
CYP2E12E1General researchgate.net

Formation of Reactive Intermediates

The decomposition of the unstable α-hydroxy nitrosamine intermediate gives rise to highly reactive electrophilic molecules. These intermediates are the ultimate agents responsible for the compound's ability to interact with and modify biological molecules like DNA. researchgate.net

Generation of Diazonium Ions as DNA Alkylating Agents

The metabolic pathway initiated by α-hydroxylation ultimately leads to the formation of electrophilic intermediates that have the capacity to alkylate DNA. oup.comresearchgate.netnih.gov Following the spontaneous decomposition of α-hydroxynitrosopyrrolidine, a diazonium ion is generated. nih.govresearchgate.net This highly reactive species is considered the ultimate DNA alkylating agent derived from nitrosamine metabolism. nih.gov The interaction of this electrophile with DNA results in the formation of covalent addition products, known as DNA adducts. nih.gov A large number of distinct DNA adducts resulting from the metabolic activation of N-nitrosopyrrolidine have been structurally characterized. nih.gov

Carbocation Formation and Diverse Metabolite Production

The reactive diazonium ion intermediate is itself unstable and can decompose further, leading to the formation of a carbocation. nih.gov These carbocations are potent electrophiles that can react with various nucleophilic sites within the cell. The primary stable metabolite resulting from the initial decomposition is 4-hydroxybutyraldehyde (which exists in equilibrium with its cyclic form, 2-hydroxytetrahydrofuran). nih.govaacrjournals.org Further metabolism of these initial products can lead to a diversity of other metabolites. For instance, crotonaldehyde has been identified as a hepatic microsomal metabolite formed from the α-hydroxylation of N-nitrosopyrrolidine. hesiglobal.org

Metabolites and Reactive Intermediates of N-Nitrosopyrrolidine
PrecursorIntermediate/MetaboliteSignificanceReference
N-Nitrosopyrrolidineα-HydroxynitrosopyrrolidineUnstable product of P450 action nih.govaacrjournals.org
α-HydroxynitrosopyrrolidineDiazonium IonReactive DNA alkylating agent nih.govresearchgate.net
Diazonium IonCarbocationHighly reactive electrophile nih.gov
α-Hydroxynitrosopyrrolidine4-Hydroxybutyraldehyde / 2-HydroxytetrahydrofuranStable decomposition product nih.govaacrjournals.org
N-NitrosopyrrolidineCrotonaldehydeSecondary metabolite hesiglobal.org

Interactions with Biomolecules (excluding DNA adduct formation and mutagenicity)

As a transient metabolite, 1-nitroso-2-hydroxypyrrolidine is formed within the active site of metabolic enzymes, such as cytochrome P450s. frontiersin.orgresearchgate.net Its interactions with the enzyme and other proximal biomolecules are fleeting but governed by fundamental non-covalent forces. These interactions are critical for positioning the molecule for subsequent covalent reactions or for guiding it toward detoxification pathways.

The potential for non-covalent binding is dictated by the chemical structure of 1-nitroso-2-hydroxypyrrolidine, which features a hydroxyl group, a nitroso group, and a saturated heterocyclic ring. These allow for a range of interactions:

Hydrogen Bonding: The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. The oxygen atom of the nitroso (-N=O) group can also act as a hydrogen bond acceptor. These capabilities allow the molecule to form hydrogen bonds with amino acid residues (e.g., serine, threonine, histidine) in an enzyme's active site.

Hydrophobic Interactions: The pyrrolidine ring's carbon backbone provides a nonpolar surface capable of engaging in hydrophobic interactions with nonpolar amino acid side chains like leucine, isoleucine, and valine.

Dipole-Dipole Interactions: The polar nitroso and hydroxyl groups create a molecular dipole, enabling electrostatic interactions with polar residues within a protein binding pocket.

These interactions are transient and primarily serve to orient the metabolite within the enzyme active site immediately after its formation.

Table 1: Potential Non-Covalent Interactions of 2-Pyrrolidinol, 1-nitroso-

Interaction Type Participating Functional Group on Metabolite Potential Binding Partner (Amino Acid Residues)
Hydrogen Bond (Donor) Hydroxyl (-OH) Aspartate, Glutamate, Serine
Hydrogen Bond (Acceptor) Hydroxyl (-OH), Nitroso (-N=O) Arginine, Lysine, Serine, Histidine
Hydrophobic Interactions Pyrrolidine Ring (C-H bonds) Leucine, Valine, Isoleucine, Phenylalanine

Conjugation reactions represent major detoxification pathways for xenobiotic metabolites by increasing their water solubility and facilitating their excretion from the body. nih.gov For a reactive intermediate like 1-nitroso-2-hydroxypyrrolidine, these Phase II reactions are in direct competition with the metabolic activation pathway that leads to cellular damage.

Glucuronidation Glucuronidation is a common pathway for detoxifying compounds containing hydroxyl groups. The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid from a cofactor to the metabolite. It is plausible that the 2-hydroxyl group of 1-nitroso-2-hydroxypyrrolidine can serve as an acceptor for glucuronic acid, forming an O-glucuronide conjugate. This reaction would cap the reactive hydroxyl group, preventing the metabolite's decomposition into an electrophile and creating a larger, more polar molecule that can be readily eliminated in urine or bile. nih.govhyphadiscovery.com

Glutathione Conjugation Glutathione (GSH), a tripeptide present in high concentrations within cells, is a critical agent for detoxifying electrophilic compounds. Its nucleophilic thiol group can react with reactive species, a reaction often catalyzed by glutathione S-transferases (GSTs). There are two primary mechanisms by which GSH could detoxify 1-nitroso-2-hydroxypyrrolidine:

Direct Reaction: The nitroso group itself can react non-enzymatically with GSH. Studies on other arylnitroso compounds have shown that this reaction can form sulfinamide and N-hydroxy-sulfonamide adducts, effectively neutralizing the molecule. nih.govnih.gov

Trapping of Electrophiles: If 1-nitroso-2-hydroxypyrrolidine decomposes, it forms a reactive diazonium ion. GSH can efficiently trap this electrophile before it can interact with other critical cellular macromolecules, thus preventing its toxic effects. nih.gov

These conjugation reactions are crucial for cellular defense against the harmful effects of nitrosamine metabolism.

Table 2: Potential Conjugation Reactions for Elimination of 2-Pyrrolidinol, 1-nitroso-

Reaction Type Enzyme Family Conjugating Agent Site of Conjugation on Metabolite Resulting Product
Glucuronidation UDP-glucuronosyltransferases (UGTs) UDP-glucuronic acid 2-hydroxyl group 1-nitroso-2-pyrrolidinyl-O-glucuronide

Environmental Occurrence and Fate of N Nitrosopyrrolidinols

Distribution in Environmental Compartments

N-nitrosopyrrolidine (NPYR), the precursor to 2-Pyrrolidinol, 1-nitroso-, is frequently detected in aquatic environments, particularly in wastewater and drinking water systems. Its presence is often attributed to the reaction of nitrogenous organic precursors with disinfectants like chloramine.

Wastewater Municipal wastewater is a significant source of N-nitrosamine precursors. Studies have identified that precursors for NPYR primarily originate from biological waste materials, such as human urine and feces, as well as food leachates. Greywater, particularly from laundry and showers, has also been identified as a major contributor of N-nitrosamines and their precursors to domestic sewage.

Analysis of wastewater treatment plant (WWTP) materials has confirmed the presence of NPYR. For instance, concentrations of NPYR have been measured at less than 25 ng/L in anaerobic digester mixed liquor and between <50 to 59 ng/L in primary sludge supernatant and thickened waste-activated sludge. Its frequent occurrence in both raw and secondary-treated wastewater has been widely reported.

Drinking Water The formation of N-nitrosamines during water treatment processes can lead to their presence in finished drinking water. Several studies have documented the occurrence of NPYR in drinking water supplies.

A study in the Huai'an area of China, a region with a high incidence of esophageal cancer, found that NPYR was among the nitrosamines occurring at higher concentrations in the local drinking water.

Research in Taiwan detected seven different N-nitrosamines, including NPYR, in drinking water samples collected from reservoirs and treatment plants.

In some drinking water distribution systems, NPYR concentrations have been found to range from 2-4 ng/L, with some measurements exceeding 70.5 ng/L. The concentration of these compounds can increase with distance from the treatment plant, suggesting ongoing formation within the distribution system.

N-nitrosopyrrolidine has also been identified as a disinfection by-product in other field trials of water treatment processes.

Table 1: Occurrence of N-Nitrosopyrrolidine (NPYR) in Aquatic Systems

Environmental MatrixLocation/StudyConcentration RangeSource(s)
Wastewater Southeastern US WWTPs<25 ng/L (Anaerobic Digester Liquor)
Southeastern US WWTPs<50 to 59 ng/L (Sludge Supernatant)
Drinking Water Huai'an, ChinaElevated Concentrations Detected
TaiwanDetected among 7 nitrosamines
Distribution Systems2-4 ng/L (up to >70.5 ng/L)

While data on aquatic systems are more abundant, the physicochemical properties of N-nitrosamines suggest potential distribution in air and soil.

Terrestrial Matrices The primary pathway for the introduction of N-nitrosopyrrolidinols to terrestrial environments is likely through the land application of sewage sludge (biosolids). Since NPYR is known to be present in wastewater sludge, its application as a soil amendment can transfer the compound and its derivatives to agricultural and other lands. The precursor compound, pyrrolidin-(2)-one, has also been detected in tobacco leaves, suggesting a potential natural source in certain plant materials.

Atmospheric Matrices The presence of N-nitrosopyrrolidinols in the atmosphere is less characterized. However, some N-nitrosamines, such as N-nitrosodimethylamine (DMN), are known air pollutants emitted from industrial activities. The volatility of certain N-nitroso compounds suggests that they can be transported through the atmosphere, though specific data for N-nitrosopyrrolidinol is limited.

Environmental Transformation Pathways

Once released into the environment, 2-Pyrrolidinol, 1-nitroso- and related compounds are subject to several transformation processes that determine their ultimate fate.

Photochemical degradation is a significant transformation pathway for many N-nitrosamines. N-nitrosopyrrolidine is known to be sensitive to light, particularly ultraviolet (UV) radiation. This property indicates that in sunlit environments, such as the surface layers of lakes and rivers, or in the atmosphere, NPYR and its derivatives can be broken down by solar radiation. This photodegradation process is a key mechanism for the natural attenuation of these compounds in the environment.

Hydrolysis is the chemical breakdown of a compound due to reaction with water. N-nitrosopyrrolidine is reported to be relatively resistant to hydrolysis under typical environmental conditions. It is generally stable in neutral or alkaline aqueous solutions when kept in the dark but exhibits slightly less stability in acidic solutions. The rate of hydrolysis for nitroso compounds can be dependent on pH. This relative stability suggests that in the absence of light or microbial activity, N-nitrosopyrrolidinol could persist in aquatic systems for extended periods.

Computational Chemistry and Modeling Studies of N Nitrosopyrrolidinols

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical (QC) calculations offer a first-principles approach to understanding the electronic structure and reactivity of molecules. nih.gov These methods are pivotal in mapping the intricate reaction pathways of N-nitrosamines, from initial metabolic activation to the formation of DNA-alkylating species. researchgate.netusp.org

Reaction Pathway Analysis for Metabolic Activation and Deactivation

The metabolic activation of N-nitrosamines is a critical prerequisite for their carcinogenic activity and is primarily initiated by Cytochrome P450 (CYP) enzymes. researchgate.netresearchgate.net Quantum chemical calculations have been instrumental in detailing the thermodynamics and kinetics of this process. The generally accepted pathway begins with the enzymatic α-hydroxylation of the nitrosamine (B1359907). usp.org For 2-Pyrrolidinol, 1-nitroso-, this would occur on the carbon atom adjacent to the N-nitroso group (the C2 or C5 position of the pyrrolidine (B122466) ring).

Computational models, particularly Density Functional Theory (DFT), are used to calculate the activation energies and reaction free energies for each step. researchgate.net Studies on analogous compounds like N-nitrosodimethylamine (NDMA) and N-nitrosopiperidine (NPIP) show that this initial hydroxylation is the rate-determining step. nih.gov The resulting α-hydroxynitrosamine is an unstable intermediate that spontaneously decomposes. researchgate.net This decomposition involves the cleavage of the C-N bond, leading to the formation of an aldehyde and a reactive diazonium ion. usp.org Deactivation pathways, which compete with activation, can also be modeled. These may involve enzymatic denitrosation or conjugation reactions, leading to the excretion of the compound before it can form harmful metabolites. QC calculations help to compare the energy barriers for activation versus deactivation, providing insights into the likelihood of a given nitrosamine exhibiting carcinogenic potential. researchgate.net

Table 1: Calculated Reaction Free Energies for Key Metabolic Activation Steps of Model Nitrosamines

Reaction StepCompoundReaction Free Energy (kcal/mol)Transition State Barrier (kcal/mol)Reference
Formation of Diazonium Cation from α-hydroxynitrosamineNDMA-42.33No barrier nih.gov
Formation of Diazonium Cation from α-hydroxynitrosamineNPIP-41.6No barrier nih.gov
SN2 Reaction of Diazonium Ion with Guanine (B1146940) (N7)NDMA-95.5+15.3 nih.gov
SN2 Reaction of Diazonium Ion with Guanine (N7)NPIP-94.3+14.2 nih.gov

Investigation of Molecular Initiating Events via Diazonium Ions

The molecular initiating event (MIE) that links N-nitrosamines to their mutagenic effects is the alkylation of DNA by their metabolically generated diazonium ions. researchgate.net Quantum chemistry is used to explore the reactivity of these highly electrophilic intermediates with nucleophilic sites on DNA bases, such as guanine and adenine. researchgate.net

DFT calculations can model the reaction pathways for DNA alkylation, typically proceeding through an SN2 mechanism. nih.gov These studies help to predict the regioselectivity of the reaction, for instance, whether alkylation is more likely to occur at the N7 or O6 position of guanine. researchgate.net Alkylation at the O6 position is considered more mutagenic. Computational analyses have shown that the structural complexity of the diazonium ion influences the transition state, shifting it between SN1 and SN2 characteristics, which in turn affects the site of DNA adduction. researchgate.net For 2-Pyrrolidinol, 1-nitroso-, the decomposition of its α-hydroxy intermediate would generate a hydroxytetrahydrofuran-diazonium ion, whose specific reactivity and stability can be precisely modeled to predict its DNA-alkylating potential.

Electronic Structure and Stability of Intermediates (e.g., nitrooxide diradicals, zwitterions)

Beyond the primary pathway involving diazonium ions, computational studies can explore the existence and stability of other transient intermediates. While the metabolic activation of nitrosamines is predominantly understood through the α-hydroxylation pathway, alternative mechanisms involving radical species have been considered. mdpi.com Acyl nitroso compounds, for example, have been studied as sources of nitroxyl (B88944) (HNO), a related reactive nitrogen species. researchgate.net

The possibility of zwitterionic intermediates has also been explored in related chemical reactions, such as [3+2] cycloadditions involving nitrones. mdpi.comnih.gov While DFT studies on these cycloadditions often show a one-step mechanism, the polar nature of the interactions suggests that under certain conditions, stepwise pathways involving zwitterions could be plausible. nih.gov For N-nitrosopyrrolidinols, QC methods could be employed to investigate whether alternative electronic states, such as nitrooxide diradicals or zwitterionic species, could be formed under biological conditions and what their relative stabilities and reactivities might be compared to the conventional diazonium ions. However, current research predominantly supports the diazonium ion as the key reactive intermediate in the genotoxicity of N-nitrosamines. researchgate.net

Molecular Dynamics and Docking Simulations

While quantum chemistry elucidates reaction mechanisms, molecular dynamics (MD) and docking simulations provide insights into the physical interactions and dynamic behavior of molecules within a biological environment, such as the active site of an enzyme. mdpi.comnih.gov

Enzyme-Substrate Interactions (e.g., CYP-nitrosamine complexes)

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand (like 2-Pyrrolidinol, 1-nitroso-) to a macromolecular target, typically a protein receptor such as a CYP enzyme. nih.gov These simulations help identify key amino acid residues in the active site that interact with the nitrosamine, stabilizing its position for metabolic action. mdpi.com

Following docking, MD simulations are performed to study the dynamic behavior of the enzyme-substrate complex over time. nih.gov MD simulations provide a detailed view of the conformational flexibility of both the enzyme and the ligand, revealing how the protein structure accommodates the substrate and the stability of the binding pose. nih.govfrontiersin.org Studies on CYP-nitrosamine complexes have shown that hydrophobic interactions often play a major role in the binding process. Current time information in Edmonton, CA. The binding free energy, which indicates the spontaneity of complex formation, can also be calculated from these simulations. Current time information in Edmonton, CA. For 2-Pyrrolidinol, 1-nitroso-, these simulations can predict which specific CYP isoforms are most likely to metabolize it and how the presence of the hydroxyl group influences its orientation within the active site compared to its parent compound, N-nitrosopyrrolidine.

Table 2: Key Parameters from Molecular Simulations of CYP-Ligand Interactions

SystemSimulation MethodKey FindingQuantitative ValueReference
CYP3A4-Inhibitor ComplexesMolecular Docking & MDEvaluation of binding conformation stabilityN/A nih.gov
CYP76AH1-SubstrateMD, Metadynamics, DFTRevealed factors regulating catalytic fidelity and promiscuityN/A frontiersin.org
P450-TT EnzymeMolecular DynamicsCharacterized conformational fluctuations of key residuesRMSD range ~0.1–1.2 Å nih.gov

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure of 2-Pyrrolidinol, 1-nitroso- is crucial to its biological activity. The pyrrolidine ring is not planar and can adopt various puckered conformations (e.g., "envelope" or "twist" forms). Furthermore, the presence of a chiral center at the C2 position means the compound exists as two enantiomers (R and S), which may interact differently with chiral biological receptors like enzymes.

Computational methods are essential for performing a rigorous conformational analysis. researchgate.net By calculating the potential energy surface, researchers can identify the most stable low-energy conformers and the energy barriers for interconversion between them. The orientation of the N-nitroso group and the C2-hydroxyl group (axial vs. equatorial) significantly impacts the molecule's shape and polarity. These stereochemical and conformational factors can, in turn, influence the molecule's ability to fit into an enzyme's active site and its subsequent metabolic fate. MD simulations can further explore the dynamic equilibrium between different conformers in an aqueous environment, providing a more realistic picture of the molecule's behavior in vivo.

Quantitative Structure-Activity Relationship (QSAR) Modeling of N-Nitrosopyrrolidinols (excluding carcinogenicity prediction)

Computational chemistry and modeling studies have become instrumental in understanding the metabolic activation and reactivity of N-nitrosamines, a class of compounds that includes N-nitrosopyrrolidinols. Quantitative Structure-Activity Relationship (QSAR) models, in particular, offer a valuable approach to predict the biological and chemical activities of these compounds based on their molecular structures. This section focuses on QSAR modeling studies related to the prediction of α-carbon hydroxylation potential and the correlation of structural features with the reactivity profiles of N-nitrosopyrrolidinols and related N-nitrosamines, while strictly excluding carcinogenicity as an endpoint.

Prediction of α-Carbon Hydroxylation Potential

The metabolic activation of many N-nitrosamines is initiated by the enzymatic hydroxylation of the α-carbon atom, a process mediated by cytochrome P450 (CYP) enzymes. acs.orgnih.govnih.gov This initial step is often rate-limiting and is crucial in determining the subsequent reactivity of the molecule. nih.govresearchgate.net QSAR models have been developed to predict the likelihood of α-carbon hydroxylation for N-nitrosamines by identifying key structural features that influence this metabolic process. acs.orgnih.gov

One novel approach has utilized a large dataset of CYP-mediated metabolic hydroxylation of CH2 groups in a wide range of non-nitrosamine xenobiotics to build a predictive model. nih.govresearchgate.net This model identifies structural fragments that either promote or inhibit hydroxylation. By applying this model to N-nitrosamines, it is possible to estimate the potential for α-carbon hydroxylation, a critical factor in their metabolic activation. nih.gov

A significant finding from these computational studies is the identification of hundreds of structural features and their calculated impact on hydroxylation. nih.gov This represents a substantial advancement compared to the limited understanding derived from smaller datasets. nih.gov While a direct correlation between the predicted likelihood of α-hydroxylation and carcinogenic potency has not been established, as other factors also play a role, these models provide valuable insights into the initial step of metabolic activation. acs.orgnih.gov

For instance, the predicted α-hydroxylation values for a set of cyclic N-nitrosamines have been calculated, offering a quantitative measure of their potential for metabolic activation. These values are derived from computational models that analyze the structural environment of the α-CH2 groups. acs.orgnih.gov

CompoundPredicted α-Hydroxylation Value
N-Nitroso Varenicline0.63
N-Nitrosopiperidine (NPIP)0.56
N-Nitrosohexamethyleneimine (NHEX)0.56

This table presents the predicted likelihood of α-hydroxylation for selected cyclic N-nitrosamines based on a QSAR model developed from xenobiotic metabolism data. acs.orgnih.gov A higher value indicates a greater predicted potential for α-carbon hydroxylation.

Correlation of Structural Features with Reactivity Profiles

The reactivity of N-nitrosamines is highly dependent on their molecular structure, particularly the environment surrounding the N-nitrosamine functional group. whiterose.ac.uk Modifications at the α and β positions relative to the N-N=O group can significantly alter the reactivity of the compound. whiterose.ac.uk While specific QSAR models correlating structural features with a broad range of reactivity profiles (excluding carcinogenicity) are not extensively detailed in the public domain, general principles regarding these relationships have been established through various studies.

Computational studies and cheminformatics approaches have been employed to create curated datasets of N-nitrosamine reactions, providing insights into how different structural classes of N-nitrosamines behave under various reaction conditions. whiterose.ac.uk These data-driven reviews indicate that the reactivity is not solely determined by the N-nitroso group itself but is significantly modulated by the surrounding structural environment. whiterose.ac.uk For example, the presence of certain functional groups can open up reaction pathways that would otherwise be inaccessible. whiterose.ac.uk

While a comprehensive quantitative model is still an area of active research, the available data underscores the principle that the reactivity of N-nitrosopyrrolidinols and related compounds can be understood and predicted by carefully analyzing their detailed molecular structure.

Advanced Analytical Methodologies for N Nitrosopyrrolidinol Research

Chromatographic Techniques

Chromatography is the cornerstone of 2-Pyrrolidinol, 1-nitroso- analysis, providing the necessary separation from interfering substances. The choice of technique is often dictated by the sample matrix, the required sensitivity, and the volatility of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile nitrosamines like 2-Pyrrolidinol, 1-nitroso-. chromatographyonline.comfilab.frsoeagra.com This technique combines the superior separation capabilities of gas chromatography with the definitive identification and quantification power of mass spectrometry. soeagra.com

In GC-MS analysis, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for unambiguous identification. For enhanced sensitivity and selectivity, especially in complex matrices, triple quadrupole mass spectrometry (GC-MS/MS) is often employed. nemc.usthermofisher.comgcms.cz This technique involves monitoring specific precursor-to-product ion transitions, which significantly reduces background noise and lowers detection limits. gcms.cz

Research has demonstrated the effectiveness of GC-MS for the determination of nitrosamines in various samples, including food, beverages, and biological fluids. chromatographyonline.comnih.gov For instance, a study on the quantitation of N-nitrosoproline in human urine using isotope dilution GC-MS reported detection of the compound in the range of 2.4 to 46 ng per mL. nih.gov The method utilized a 30-meter DB-5 column with a temperature program starting at 100°C and ramping up to 280°C. nih.gov The average retention time for N-nitrosoproline was approximately 12.47 minutes. nih.gov

ParameterValueReference
Instrumentation GC-MS, GC-MS/MS chromatographyonline.comsoeagra.comnemc.usthermofisher.comgcms.cz
Ionization Mode Electron Ionization (EI), Chemical Ionization (CI) nemc.usthermofisher.com
Typical Column DB-5, TG-WAX MS nemc.usnih.gov
Detection Limits ng/L to µg/kg range soeagra.comnih.govnih.gov
Application Food, Beverages, Biological Samples, Pharmaceuticals chromatographyonline.comnih.govnih.govrestek.com

High-Performance Liquid Chromatography (HPLC) coupled with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including non-volatile and thermally labile nitrosamines. nih.govnih.gov It separates components in a liquid mobile phase based on their interactions with a solid stationary phase. The choice of detector is crucial for achieving the desired sensitivity and selectivity.

The coupling of HPLC with mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), has become the gold standard for nitrosamine (B1359907) analysis in the pharmaceutical industry. nih.govchromatographyonline.comfda.govthermofisher.com This is due to its high sensitivity, selectivity, and applicability to a broad range of nitrosamines. nih.govfda.gov LC-MS methods can achieve quantitation limits as low as 0.005 ppm (0.005 µg of nitrosamine per gram of API). fda.gov

Various LC-MS methods have been developed for the simultaneous determination of multiple nitrosamine impurities in drug products. nih.govthermofisher.com These methods often utilize reversed-phase chromatography with columns such as C18. The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives like formic acid to improve peak shape and ionization efficiency. merckmillipore.com

ParameterValueReference
Instrumentation HPLC, UPLC, LC-MS, LC-MS/MS nih.govnih.govchromatographyonline.comfda.govthermofisher.com
Ionization Source Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) ijpsjournal.comwaters.com
Column Type C18, XSelect HSS T3 merckmillipore.comwaters.com
Mobile Phase Water/Methanol or Water/Acetonitrile with formic acid merckmillipore.com
Detection Limits ppb to sub-ppb range fda.govsielc.comqmerapharma.com
Application Pharmaceuticals, Water, Food nih.govnih.govmerckmillipore.com

The Thermal Energy Analyzer (TEA) is a highly specific and sensitive detector for N-nitroso compounds. chromatographyonline.comfilab.fr It has historically been an industry standard for nitrosamine analysis. chromatographyonline.com The principle of TEA involves the pyrolytic cleavage of the N-NO bond, releasing a nitric oxide (NO) radical. This NO radical then reacts with ozone to produce electronically excited nitrogen dioxide, which emits light upon relaxation. This chemiluminescence is detected by a photomultiplier tube. chromatographyonline.com

GC-TEA is a well-established technique for the analysis of volatile nitrosamines in food matrices. chromatographyonline.comusda.govqascf.comnih.gov HPLC can also be coupled with a TEA detector for the analysis of non-volatile nitrosamines. The high selectivity of the TEA detector minimizes interference from the sample matrix. qascf.com

HPLC with UV detection is a more accessible technique for the quantification of nitrosamines. waters.comnih.govamazonaws.com Methods have been developed for the simultaneous quantification of several nitrosamine impurities in drug substances with achievable quantitation limits in the range of 10–20 ng/mL. waters.com The analysis is typically performed at a wavelength where the nitrosamine functional group absorbs UV light.

For enhanced sensitivity, fluorescence detection can be employed after post-column derivatization. One method involves the denitrosation of the N-nitroso compound, followed by derivatization of the resulting amine with a fluorescent labeling agent. researchgate.net Another approach involves the post-column hydrolysis of the N-nitroso compounds, and the reaction of the products with Ce4+ to produce the fluorescent Ce3+ ion. nih.gov This method has reported detection limits at the ppb level. nih.gov

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to traditional HPLC and GC for the analysis of nitrosamines, particularly in the pharmaceutical industry. nih.govijpsjournal.comnih.govfu-berlin.defu-berlin.de SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov This provides several advantages, including faster analysis times and reduced organic solvent consumption. nih.gov

SFC is highly compatible with mass spectrometry (SFC-MS/MS), offering a sensitive and robust method for the simultaneous analysis of a wide range of nitrosamine impurities. nih.govijpsjournal.comfu-berlin.de This technique has been successfully applied to the analysis of nitrosamines in various drug substances, including sartans. ijpsjournal.comnih.gov The unique properties of SFC allow for the separation of both polar and nonpolar impurities in a single run, often in under 20 minutes. nih.gov

Sample Preparation and Derivatization Strategies

The accurate quantification of 2-Pyrrolidinol, 1-nitroso- at trace levels presents significant analytical challenges due to its potential presence in complex matrices and the risk of artificial formation during analysis. researchgate.net Consequently, robust sample preparation is a critical prerequisite for reliable detection and quantification. Methodologies are focused on efficiently isolating and concentrating the target analyte while simultaneously ensuring its chemical integrity is maintained throughout the process.

Extraction and Enrichment Techniques (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)

Effective sample clean-up and concentration are essential to mitigate matrix interference and achieve the low detection limits required by regulatory standards. researchgate.net Two of the most prevalent techniques employed for the extraction and enrichment of nitrosamines, including N-nitrosopyrrolidinol, from various sample matrices are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Solid-Phase Extraction (SPE): SPE is a widely adopted technique for the preparation of aqueous samples, such as drinking and wastewater. lcms.cz It is favored for its efficiency, reduced solvent consumption compared to LLE, and potential for automation. The general procedure involves passing a liquid sample through a solid sorbent material, which retains the analytes of interest. After washing the sorbent to remove interferences, the retained analytes are eluted with a small volume of an appropriate solvent. For nitrosamine analysis, SPE protocols have been developed based on guidelines such as the US EPA Method 521. lcms.cz These methods demonstrate high extraction recoveries, often ranging from 68% to 83% for a range of nitrosamines in water matrices. lcms.czresearchgate.net

Liquid-Liquid Extraction (LLE): LLE is a conventional and effective method for extracting nitrosamines from more complex or semi-solid matrices, such as processed meats. nih.govresearchgate.net The technique operates on the principle of differential solubility of the analyte between two immiscible liquid phases. In a typical application, the sample is homogenized and extracted with an organic solvent, such as dichloromethane. nih.govresearchgate.net This is often followed by a clean-up step, for instance, washing with a phosphate (B84403) buffer solution, to remove polar impurities. nih.gov LLE can yield satisfactory recoveries, with studies showing results between 70% and 114% for various nitrosamines spiked in cooked ham. nih.govresearchgate.net A key advantage of some LLE methods is that they can be designed to avoid solvent evaporation steps, which is crucial for preventing the loss of volatile nitrosamines. nih.gov

Table 1: Comparison of Common Extraction Techniques for Nitrosamine Analysis
ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Primary Application Aqueous samples (e.g., drinking water, wastewater) lcms.czComplex matrices (e.g., processed foods, biological samples) nih.gov
Solvent Consumption Generally lowerGenerally higher
Automation Potential HighModerate to low
Typical Recovery Rates 68% - 83% in water matrices lcms.czresearchgate.net70% - 114% in meat products nih.govresearchgate.net
Throughput Can be high with automated systemsTypically lower, can be labor-intensive
Selectivity High, dependent on sorbent choiceModerate, dependent on solvent system and clean-up steps

Approaches to Minimize Artifactual Formation During Sample Handling

A significant risk in the analysis of N-nitrosamines is their inadvertent, or artifactual, formation during sample collection, storage, and preparation. researchgate.net This can occur if amine precursors and nitrosating agents are simultaneously present and exposed to conditions that promote their reaction. researchgate.net Regulatory bodies and researchers have outlined several key strategies to mitigate this risk.

The primary mechanism of formation involves the reaction of a nitrosating agent (e.g., nitrous acid derived from nitrites under acidic conditions) with a secondary or tertiary amine precursor. researchgate.net Therefore, control strategies are centered on preventing this reaction.

Key preventative measures include:

pH Control: Maintaining optimal pH levels is crucial. Highly acidic conditions can facilitate the formation of nitrosating agents, and thus should be avoided during sample processing. zamann-pharma.com

Temperature Management: Elevated temperatures can accelerate the nitrosation reaction. Samples should be kept cool, and any necessary solvent evaporation steps should be performed under controlled, low-temperature conditions.

Use of Inhibitors: In some analytical workflows, quenching agents or inhibitors can be added to the sample. For example, antioxidants like ascorbic acid or alpha-tocopherol (B171835) can be used to scavenge potential nitrosating agents, thereby suppressing the formation of N-nitrosamines. zamann-pharma.com

Purity of Reagents: It is essential to use high-purity raw materials, reagents, and solvents that are free from contamination with nitrites, nitrates, or precursor amines. zamann-pharma.comfda.gov This includes analyzing any water used in the process for unacceptable levels of these impurities. fda.gov

Process Optimization: Each step of the analytical process should be carefully designed to avoid conditions that favor nitrosamine formation. zamann-pharma.com This includes minimizing sample storage times and protecting samples from light, which can also contribute to degradation and side reactions.

Table 2: Strategies to Minimize Artifactual Formation of N-Nitrosopyrrolidinol
StrategyRationaleImplementation Example
pH Control To prevent the formation of active nitrosating species from nitrites, which is favored under acidic conditions. zamann-pharma.comMaintaining neutral or slightly alkaline conditions during extraction and handling.
Temperature Control To reduce the kinetic rate of the nitrosation reaction.Storing samples at low temperatures (e.g., 4°C) and using vacuum concentration without heat.
Addition of Inhibitors To chemically scavenge nitrosating agents before they can react with amine precursors. zamann-pharma.comAdding ascorbic acid or sulfamic acid to the sample matrix upon collection.
Use of High-Purity Reagents To eliminate sources of precursor contamination (amines, nitrites) from the analytical workflow. fda.govUsing LC-MS grade solvents and verifying the absence of nitrite (B80452) in buffers and water. fda.gov
Light Protection To prevent photochemical reactions that may contribute to the degradation of precursors or the formation of nitrosamines.Using amber vials or storing samples in the dark.

Emerging Analytical Platforms and Technologies

The need to detect N-nitrosopyrrolidinol and other nitrosamines at increasingly lower levels has driven the development and adoption of highly sensitive and selective analytical technologies. While traditional methods like Gas Chromatography-Mass Spectrometry (GC-MS) are effective for volatile nitrosamines, modern platforms based on liquid chromatography offer significant advantages for a broader range of these compounds, including those that are less volatile or thermally unstable. rsc.org

The current state-of-the-art for nitrosamine analysis is the coupling of Ultra-High-Performance Liquid Chromatography (UHPLC) with High-Resolution Mass Spectrometry (HRMS). rsc.orgthermofisher.com This combination provides a robust, sensitive, and highly specific methodology for quantifying trace-level impurities in diverse and complex matrices. rsc.orgthermofisher.comnih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems utilize columns with smaller particle sizes (typically under 2 µm), which allows for separations at higher pressures than conventional HPLC. nih.gov This results in significantly improved chromatographic performance, including:

Faster Analysis Times: Run times are considerably shorter, increasing sample throughput.

Higher Resolution: The system can better separate the target analyte from other closely eluting compounds in the matrix.

Improved Peak Shape: Narrower and more symmetrical peaks lead to better sensitivity and more accurate integration.

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as the Q Exactive hybrid quadrupole-Orbitrap mass spectrometer, represent a major advancement in detection technology for nitrosamine analysis. lcms.czrsc.org Unlike nominal mass instruments, HRMS analyzers measure the mass-to-charge ratio (m/z) of ions with very high accuracy, enabling the determination of elemental composition.

Key advantages of HRMS include:

Excellent Selectivity: The ability to measure accurate mass with high resolution allows the instrument to effectively distinguish the target analyte from background matrix interferences, greatly reducing the risk of false positives. rsc.org

High Sensitivity: These systems can achieve extremely low limits of detection (LOD) and quantification (LOQ), often in the low ng/L (parts per trillion) to ppb range, which is necessary to meet stringent regulatory limits. lcms.czrsc.orgnih.gov

Versatility: HRMS can operate in various scan modes, such as full scan MS for screening and targeted single ion monitoring (t-SIM) or parallel reaction monitoring (PRM) for highly sensitive quantification, providing both qualitative and quantitative information in a single run. thermofisher.com

The combination of UHPLC and HRMS offers a powerful platform for the definitive analysis of 2-Pyrrolidinol, 1-nitroso-, providing the speed, sensitivity, and selectivity required to ensure product quality and safety. rsc.orgthermofisher.com

Table 3: Features of Emerging UHPLC-HRMS Platforms
TechnologyFeatureAdvantage in N-Nitrosopyrrolidinol Analysis
UHPLC Sub-2 µm column particlesHigher separation efficiency and resolution.
High-pressure operationFaster flow rates and shorter analysis times, increasing throughput. rsc.org
Improved peak capacityBetter separation from complex matrix components.
HRMS (e.g., Orbitrap) High mass accuracy and resolutionUnambiguous identification and confident differentiation from isobaric interferences. rsc.org
Low detection limits (ng/L)Enables quantification at levels required by regulatory guidelines. lcms.cz
Multiple scan modes (Full Scan, t-SIM, PRM)Offers flexibility for both screening of unknown compounds and targeted quantification of known analytes like 2-Pyrrolidinol, 1-nitroso-. thermofisher.com

Structure Activity Relationship Sar Studies for N Nitrosopyrrolidinol Reactivity and Transformations

Influence of Substituents on Chemical Stability and Reactivity

Generally, the N-nitroso group is resistant to hydrolysis but is susceptible to cleavage under strongly acidic conditions or upon exposure to UV light. nih.gov The chemical reactivity is influenced by electronic effects. For instance, electron-withdrawing groups attached near the nitrosated nitrogen can decrease the nucleophilicity of the amine, which in turn can affect the stability of the N-N bond. europa.eu Conversely, electron-donating groups may increase electron density, potentially impacting metabolic interactions. The presence of other functional groups, such as hydroxyl groups, can also substantially affect the molecule's stability and solubility, which alters its distribution and interaction with metabolic enzymes. nih.gov

Table 1: Influence of General Substituent Types on N-Nitrosopyrrolidine Reactivity
Substituent Type on Pyrrolidine (B122466) RingGeneral Effect on Chemical Reactivity/Stability
Sterically Bulky Groups (e.g., -CH₃ at α-carbon)Increases steric hindrance, potentially shielding the N-nitroso group and α-carbons from enzymatic attack, thereby increasing the stability of the parent compound against metabolic activation. nih.govnih.gov
Electron-Withdrawing Groups (e.g., -Cl at β-carbon)Reduces electron density across the molecule, which can disfavor the metabolic oxidation (α-hydroxylation) required for activation. nih.gov
Hydrophilic Groups (e.g., -OH)Increases water solubility, which can alter metabolic pathways and clearance rates from the body. nih.gov

Correlation of Structural Features with Metabolic Activation Pathways

All N-nitrosamines, including NPYR, require metabolic activation to exert their carcinogenic properties. nih.govumn.edu The principal bioactivation pathway is the enzymatic hydroxylation of the carbon atom immediately adjacent to the ring nitrogen (the α-carbon). nih.govacs.org This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes and produces the unstable α-hydroxy metabolite, 1-nitroso-2-pyrrolidinol. umn.edunih.gov

Once formed, this intermediate undergoes spontaneous heterolysis, breaking the ring structure to form an electrophilic diazonium ion. acs.org This highly reactive species is responsible for alkylating cellular macromolecules, including DNA, which is the initiating event in carcinogenesis. The major stable product resulting from the decomposition of 1-nitroso-2-pyrrolidinol in aqueous environments is 2-hydroxytetrahydrofuran. umn.eduacs.org While α-hydroxylation is the dominant activation pathway, other metabolic routes such as hydroxylation at the β-carbon or denitrosation can occur as competing, and typically detoxifying, pathways. nih.gov Some evidence also suggests that bioactivation of NPYR may involve processes beyond the primary CYP-dependent route. oup.comnih.gov

The structural environment around the α-carbons (C2 and C5) is a critical determinant of metabolic activation. The presence of alkyl substituents at these positions creates steric hindrance, which physically impedes the approach and binding of CYP enzymes to the site required for hydroxylation. nih.govacs.org This steric blockade significantly reduces or eliminates the rate of α-hydroxylation, thereby diminishing the compound's mutagenic and carcinogenic potential. nih.gov

A comparative study in rats demonstrated this principle clearly:

N-nitrosopyrrolidine (unsubstituted) induced hepatocellular tumors in 26 of 29 animals. nih.gov

2,5-Dimethyl-N-nitrosopyrrolidine (with methyl groups at both α-carbons) induced only 2 such tumors in 29 animals, showing a dramatic reduction in carcinogenicity due to steric inhibition of metabolic activation. nih.gov

This finding underscores that an unsubstituted α-carbon is a key structural feature for potent bioactivation. nih.gov

The electronic properties of substituents at the β-carbons (C3 and C4) also profoundly influence metabolic activation. The presence of strong electron-withdrawing groups, such as halogens, is associated with a marked decrease in carcinogenic potency. nih.gov These groups function by lowering the electron density throughout the pyrrolidine ring. This electronic perturbation makes the α-carbon hydrogen atoms less susceptible to abstraction by CYP enzymes, rendering the α-hydroxylation mechanism energetically less favorable. nih.gov

While weak electron-withdrawing groups have a limited effect, single or multiple strong groups can significantly negate carcinogenic potential. nih.gov For example, the introduction of two chlorine atoms at the 3 and 4 positions of NPYR was found to alter its carcinogenic profile, shifting the target organ from the liver to the esophagus. nih.gov This demonstrates that β-carbon substituents have a powerful modulating effect on the compound's biological activity.

Mechanistic Linkages between Structure and Transformation Kinetics

The structural features that influence reactivity are directly linked to the kinetics of metabolic transformation. The rate of α-hydroxylation, often expressed by the kinetic parameters Km (substrate affinity) and kcat (turnover rate), is a function of how well the nitrosamine (B1359907) fits into the active site of a specific CYP enzyme.

Studies comparing the metabolism of NPYR (a five-membered ring) with N-nitrosopiperidine (NPIP, a six-membered ring) by various P450 2A enzymes have shown that these enzymes are generally better catalysts for NPIP hydroxylation. nih.gov The lower Km and higher catalytic efficiency (kcat/Km) values for NPIP suggest that its six-membered ring structure allows for more favorable binding and a faster rate of transformation by these enzymes compared to the five-membered ring of NPYR. nih.gov

Table 2: Comparison of Kinetic Parameters for α-Hydroxylation by Human P450 2A13
CompoundKm (µM)kcat (min⁻¹)kcat/Km (min⁻¹µM⁻¹)
N-nitrosopyrrolidine (NPYR)1600 ± 2002.4 ± 0.20.0015
N-nitrosopiperidine (NPIP)340 ± 301.9 ± 0.10.0056

Data adapted from a study on P450 2A-catalyzed metabolic activation. nih.gov The lower Km and higher kcat/Km for NPIP indicate more efficient metabolism than NPYR by this enzyme.

Similarly, steric hindrance at the α-position directly slows down reaction kinetics by raising the energy barrier for the enzyme-substrate interaction. Kinetic studies on the formation of nitrosamines from substituted piperidines showed a clear correlation between increased α-substitution and decreased reaction rates. acs.org This principle extends to the enzymatic metabolism of the resulting nitrosamine, where steric bulk around the target α-carbon leads to slower transformation kinetics and reduced formation of the 1-nitroso-2-pyrrolidinol intermediate.

Future Research Directions and Open Questions in N Nitrosopyrrolidinol Chemistry

Development of Novel Synthetic Strategies for Derivatization

The synthesis of functionalized cyclic nitrosamines like "2-Pyrrolidinol, 1-nitroso-" and its derivatives is foundational to exploring their chemical and biological properties. Future research should prioritize the development of novel, efficient, and stereoselective synthetic routes.

Key research objectives in this area include:

Stereocontrolled Synthesis: Developing methods to control the stereochemistry at the hydroxyl-bearing carbon and other chiral centers on the pyrrolidine (B122466) ring is crucial, as stereoisomers can exhibit different properties.

Functional Group Tolerance: Creating synthetic pathways that are tolerant of a wide range of functional groups will enable the generation of a diverse library of N-nitrosopyrrolidinol derivatives for structure-activity relationship (SAR) studies.

Green Chemistry Approaches: The implementation of more environmentally benign reagents and reaction conditions for the synthesis and derivatization of these compounds is an important consideration for sustainable chemical research.

While the synthesis of various 2-pyrrolidinone (B116388) derivatives has been explored for applications such as anti-inflammatory agents, these methodologies require adaptation for the synthesis of N-nitrosopyrrolidinols. nih.gov The development of intramolecular reactions, such as the nitroso-Meerwein–Ponndorf–Verley–Oppenauer reaction to access fused pyrrolidine scaffolds, could provide innovative pathways to complex N-nitrosopyrrolidinol structures. acs.org

In-depth Mechanistic Investigations of Complex Reaction Environments

A thorough understanding of the reaction mechanisms of "2-Pyrrolidinol, 1-nitroso-" in various chemical environments is essential for predicting its stability, reactivity, and potential transformations. Kinetic and mechanistic studies are needed to elucidate its behavior under different conditions.

Future mechanistic studies should focus on:

Decomposition Pathways: Investigating the decomposition of N-nitrosopyrrolidinols under acidic, basic, and neutral conditions. Studies on the related compound, N-nitroso-2-pyrrolidone, have shown that it undergoes decomposition through both denitrosation and deamination pathways in mildly acidic solutions, with the involvement of an N-conjugate acid species. rsc.org Similar investigations for N-nitrosopyrrolidinols would provide valuable insights.

Influence of the Hydroxyl Group: Elucidating the role of the hydroxyl group in directing the reactivity and stability of the molecule. The position of the hydroxyl group on the pyrrolidine ring is expected to significantly influence the electronic and steric properties of the N-nitroso group.

Interactions with Biological Nucleophiles: Studying the reactions of "2-Pyrrolidinol, 1-nitroso-" with biologically relevant nucleophiles to understand its potential modes of action and metabolic fate.

Kinetic studies on the decomposition of N-nitroso-2-pyrrolidone in alkaline solutions have revealed a nucleophilic catalysis mechanism. rsc.org Understanding if similar mechanisms apply to N-nitrosopyrrolidinols is a key open question.

Refinement of Computational Models for Predictive Capabilities

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, which can guide experimental work and provide mechanistic insights. The refinement of computational models for N-nitrosopyrrolidinols is a critical area for future research.

Priorities for computational modeling include:

Predicting Metabolic Fate: Developing and validating computational models to predict the metabolic pathways of N-nitrosopyrrolidinols, such as α-carbon hydroxylation, which is a key activation step for many nitrosamines.

Structure-Property Relationships: Using quantum chemical calculations to establish clear relationships between the molecular structure of N-nitrosopyrrolidinol derivatives and their physicochemical properties, reactivity, and spectroscopic characteristics.

Reaction Mechanism Elucidation: Employing computational methods to model reaction pathways and transition states, providing a deeper understanding of the mechanisms of decomposition and interaction with other molecules. rsc.org

A recent study on the computational prediction of metabolic α-carbon hydroxylation potential for N-nitrosamines included the analog 1-nitroso-3-pyrrolidinol. acs.orgnih.gov This research demonstrated the potential of computational models to estimate the likelihood of metabolic activation. acs.orgnih.gov The computed probability of α-hydroxylation for 1-nitroso-3-pyrrolidinol was found to be 0.78. acs.orgnih.gov Such models need to be further refined and specifically adapted for "2-Pyrrolidinol, 1-nitroso-" to enhance their predictive accuracy.

Computed α-Hydroxylation Potential of 1-Nitroso-3-pyrrolidinol and Related Analogs
CompoundComputed Probability of α-Hydroxylation (Pα-hydrox)
N-nitroso paroxetine0.86
1-Nitroso-3-pyrrolidinol0.78
Nitrosopiperidinol0.61
Nitrosopiperidine0.56

Innovation in High-Sensitivity and High-Throughput Analytical Techniques

The ability to detect and quantify "2-Pyrrolidinol, 1-nitroso-" and its metabolites at low concentrations is crucial for many areas of research. The development of innovative, highly sensitive, and high-throughput analytical techniques is therefore a priority.

Future directions in analytical methodology should include:

LC-MS/MS Method Development: The development and validation of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the trace-level quantification of N-nitrosopyrrolidinols in complex matrices.

High-Resolution Mass Spectrometry: The application of high-resolution mass spectrometry to identify unknown metabolites and degradation products of "2-Pyrrolidinol, 1-nitroso-".

Novel Sample Preparation Techniques: The innovation of efficient and selective sample preparation techniques to enrich N-nitrosopyrrolidinols from complex samples and remove interfering substances.

Existing methods for the analysis of related compounds, such as N-methyl-2-pyrrolidone, using techniques like gas chromatography with flame ionization detection (GC-FID) or nitrogen phosphorous detection (NPD), and high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS), provide a starting point for the development of methods for N-nitrosopyrrolidinols. fda.govkeikaventures.comosha.gov

Collaborative Research Initiatives across Disciplines

Addressing the complex scientific questions surrounding N-nitrosopyrrolidinol chemistry will require a multidisciplinary approach. Fostering collaborative research initiatives is essential for accelerating progress in this field.

Key aspects of collaborative research should involve:

Academia-Industry Partnerships: Encouraging collaborations between academic researchers and industry scientists to leverage complementary expertise and resources.

Cross-Disciplinary Research: Promoting joint projects involving synthetic chemists, analytical chemists, computational chemists, toxicologists, and biologists to gain a comprehensive understanding of N-nitrosopyrrolidinols.

Data Sharing Platforms: Establishing platforms for sharing experimental data and computational models to facilitate broader scientific collaboration and avoid duplication of effort.

The challenges in understanding the chemistry and potential risks of complex nitrosamines have already spurred the formation of data-sharing initiatives in the broader field of nitrosamine (B1359907) research. Extending such collaborative models to the study of N-nitrosopyrrolidinols will be invaluable.

Q & A

Q. Table 1. Key Spectral Data for Nitroso-Pyrrolidine Derivatives

CompoundMolecular FormulaMS Fragments (m/z)NMR (¹H, δ ppm)Source
N-NitrosopyrrolidineC₄H₈N₂O100 (M⁺), 42 (C₂H₄N⁺)3.4–3.6 (m, 4H, CH₂), 2.0 (m, 4H, CH₂)
1-Nitroso-2-pyrrolidinolC₄H₈N₂O₂116 (M⁺), 58 (C₂H₄NO⁺)4.1 (t, 1H, OH), 3.8 (m, 2H, CH₂N)

Q. Table 2. Stability of Nitroso Compounds Under Environmental Conditions

ConditionHalf-Life (N-Nitrosopyrrolidine)Key Degradation PathwayReference
pH 7, 25°C, dark>30 daysHydrolysis (slow)
UV light (254 nm)<24 hoursRadical-mediated cleavage
Groundwater matrix7–14 daysMicrobial degradation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.